molecular formula C63H91CoN13O14P<br>C63H91CoN13O14P- B1265054 carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate

carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate

Cat. No.: B1265054
M. Wt: 1344.4 g/mol
InChI Key: QXOMMGINPOYKPR-WZHZPDAFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

, belongs to the cobalamin family and is a form of vitamin B12. Unlike cyanocobalamin, which contains a cyano group at the cobalt center, methylcobalamin features a methyl group. Structurally, it exhibits an octahedral cobalt(III) center and appears as bright red crystals .

Preparation Methods

Synthetic Routes:: Methylcobalamin can be synthesized in the laboratory by reducing cyanocobalamin (another form of vitamin B12) with sodium borohydride in an alkaline solution. This reduction replaces the cyano group with a methyl group, yielding methylcobalamin.

Industrial Production:: Industrial production methods involve fermentation processes using specific microorganisms. These organisms produce methylcobalamin, which can then be isolated and purified for various applications.

Chemical Reactions Analysis

Types of Reactions:: Methylcobalamin participates in various chemical reactions, including:

    Redox Reactions: It undergoes oxidation and reduction processes.

    Substitution Reactions: Methylcobalamin can exchange ligands around the cobalt center.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH) in an alkaline medium.

    Substitution: Various ligands can replace the methyl group, leading to different cobalamin derivatives.

Major Products:: The primary product of methylcobalamin reactions is itself, as it serves as a cofactor in essential biochemical pathways.

Scientific Research Applications

Methylcobalamin plays crucial roles in:

    Neurology: It is used to treat peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis (ALS).

    Hematology: Methylcobalamin supports red blood cell production.

    DNA and RNA Synthesis: It contributes to nucleic acid synthesis.

Mechanism of Action

Methylcobalamin acts as a cofactor for enzymes involved in various metabolic pathways. It participates in reactions related to methionine synthesis, myelin formation, and homocysteine metabolism. Its molecular targets include enzymes such as methionine synthase and methylmalonyl-CoA mutase.

Comparison with Similar Compounds

Methylcobalamin stands out due to its methyl group, which distinguishes it from other cobalamins. Similar compounds include cyanocobalamin (with a cyano group) and hydroxocobalamin (with a hydroxyl group).

Properties

Molecular Formula

C63H91CoN13O14P
C63H91CoN13O14P-

Molecular Weight

1344.4 g/mol

IUPAC Name

carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1

InChI Key

QXOMMGINPOYKPR-WZHZPDAFSA-L

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

Synonyms

CH3-B12
mecobalamin
mecobalamin monohydrate
mecobalamin, (13beta)-isomer
mecobalamin, 3H-labeled
mecobalamin, 57Co-labeled
mecobalamin, Co-methyl-13C-labeled
mecobalamin, Co-methyl-14C-labeled
methylcobalamin
methylcobalamine
methylvitamin B12

Origin of Product

United States

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